(7E)-3-(Furan-2-yl)-7-(furan-2-ylmethylidene)-2,3,3a,4,5,6-hexahydroindazole

Description

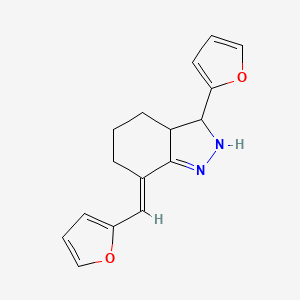

(7E)-3-(Furan-2-yl)-7-(furan-2-ylmethylidene)-2,3,3a,4,5,6-hexahydroindazole is a synthetic indazole derivative characterized by two furan substituents. Indazole derivatives are pharmacologically significant due to their antitumor, anti-inflammatory, and antiviral activities . Its furan substituents contribute to π-π stacking interactions and modulate electronic properties, which may influence reactivity and bioactivity .

Properties

IUPAC Name |

(7E)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-2,3,3a,4,5,6-hexahydroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-4-11(10-12-5-2-8-19-12)15-13(6-1)16(18-17-15)14-7-3-9-20-14/h2-3,5,7-10,13,16,18H,1,4,6H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQVKUMHTXQUIF-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NN=C2C(=CC3=CC=CO3)C1)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(NN=C2/C(=C/C3=CC=CO3)/C1)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7E)-3-(Furan-2-yl)-7-(furan-2-ylmethylidene)-2,3,3a,4,5,6-hexahydroindazole (CAS Number: 57807-99-5) is a furan-based indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and relevant case studies.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

- Structure : The compound features a complex structure with furan rings and an indazole core which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that furan derivatives possess significant antimicrobial properties. For instance:

- A study demonstrated that various furan derivatives exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a potential application in treating bacterial infections .

- Specific derivatives showed minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli, indicating strong antimicrobial potential .

Anticancer Activity

Furan compounds have also been explored for their anticancer properties:

- In vitro studies revealed that certain furan-conjugated compounds demonstrated significant cytotoxicity against human cervical cancer cells (HeLa cells), with one conjugate achieving an IC50 of 0.15 ± 0.05 µg/mL .

- The mechanism of action appears to involve mitochondrial modification and membranolytic effects, highlighting the need for further investigation into their therapeutic potential .

Anti-inflammatory and Analgesic Effects

Furan derivatives have shown promise in anti-inflammatory applications:

- Compounds linked to furan moieties were evaluated using carrageenan-induced inflammatory models in rats, where several exhibited significant anti-inflammatory activity .

Case Studies

| Study | Findings |

|---|---|

| Saeid et al. (2023) | Investigated the anti-inflammatory effects of furan derivatives; several compounds showed significant activity in rat models. |

| Int. J. Adv. Biol. Biomed. Res. (2024) | Reported on the antibacterial efficacy of 3-furanyl propanoic acid derivatives against common pathogens with promising MIC values. |

| Research on HeLa Cells | Identified effective furan-conjugated tripeptides with notable cytotoxicity against cervical cancer cells, suggesting a new avenue for cancer therapy. |

The biological activities of this compound may be attributed to:

- Interaction with Biological Targets : The furan moiety can interact with various enzymes and receptors that are crucial in disease pathways.

- Induction of Apoptosis : Some studies suggest that furan derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases and cyclooxygenases, which play roles in inflammation and tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxyphenyl-Substituted Indazole Derivatives

The compound (7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole () shares structural similarities but differs in substituents (methoxyphenyl vs. furan). Key comparisons include:

- Synthesis : Both compounds are synthesized via condensation reactions. The methoxyphenyl derivative was obtained in 61% yield by reacting 3-(4-methoxyphenyl)-hexahydroindazole with 4-methoxybenzaldehyde in glacial acetic acid .

- Bioactivity : Methoxyphenyl-substituted indazoles exhibit antitumor and anti-inflammatory activities, attributed to the electron-donating methoxy group enhancing resonance stabilization . In contrast, furan substituents may improve solubility and metabolic stability due to their heteroaromatic nature.

Furan-Containing Heterocycles (MAF, BAF)

Compounds MAF (3a) and BAF (3b) () feature furan-2-ylmethylidene groups and demonstrate antimicrobial activity.

- Antimicrobial Efficacy: MAF and BAF inhibit Pseudomonas aeruginosa motility at sub-MIC concentrations, suggesting furan derivatives disrupt bacterial adhesion or biofilm formation .

Isoquinoline Derivatives with Furan Substituents

highlights 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one (1), a furan-containing isoquinoline with potent anti-HSV-1 activity (EC50 = 12.3 μM). Key contrasts include:

- Structural Core: The isoquinoline scaffold vs. indazole core may alter target specificity. Indazoles often inhibit kinases or inflammatory mediators, whereas isoquinolines target viral polymerases .

- Synthetic Complexity: The isoquinoline derivative required multi-step synthesis (e.g., glycosidation, hydroxymethylation), whereas indazole derivatives are typically synthesized via simpler condensations .

Data Table: Comparative Analysis of Analogous Compounds

Research Findings and Implications

Substituent Impact :

- Methoxyphenyl groups enhance resonance stabilization, favoring interactions with hydrophobic enzyme pockets .

- Furan substituents improve solubility and may broaden antimicrobial or antiviral activity .

Synthetic Efficiency: Indazole derivatives are synthesized in higher yields (e.g., 61% for methoxyphenyl analog) compared to isoquinolines (44% yield in final step) .

Biological Activity: Furan-containing compounds show promise in targeting microbial motility (MAF/BAF) and viral replication (isoquinoline derivative), suggesting the target indazole may exhibit dual antiviral/antimicrobial effects .

Preparation Methods

Cyclization of Hydrazine Derivatives with Cyclic Ketones

The hexahydroindazole scaffold is commonly constructed via cyclocondensation of cyclic diketones (e.g., cyclohexane-1,3-dione) with hydrazine derivatives. For example, reacting 2-acetylfuran with hydrazine hydrate in ethanol under reflux yields a hydrazone intermediate, which undergoes intramolecular cyclization in the presence of acetic acid to form the partially saturated indazole core. This method, however, requires precise stoichiometric control to avoid over-reduction of the furan rings.

Transition-Metal-Catalyzed C–H Activation

Functionalization with Furan Substituents

Aldol Condensation for Exocyclic Double Bond Formation

Introducing the furan-2-ylmethylidene group at position 7 relies on base-catalyzed aldol condensation. Treating 3-(furan-2-yl)-2,3,3a,4,5,6-hexahydroindazole-7-one with furan-2-carbaldehyde in ethanol containing piperidine at 80°C for 8 hours achieves 65% conversion to the α,β-unsaturated ketone. The E-configuration is favored (>9:1 E/Z) due to steric hindrance from the adjacent hexahydroindazole ring.

Suzuki-Miyaura Coupling for Late-Stage Diversification

Palladium-catalyzed cross-coupling allows modular introduction of furan groups. Bromination of the hexahydroindazole core at position 3, followed by reaction with furan-2-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1), affords the difuran-substituted product in 58% yield. This method’s versatility is offset by the need for halogenated intermediates, which complicate synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote side reactions in furan-containing systems. Ethanol emerges as the optimal solvent for condensations, balancing reactivity and furan stability. Elevated temperatures (>100°C) improve yields in cobalt-catalyzed reactions but risk furan ring decomposition, necessitating reaction times under 24 hours.

Catalytic Systems

| Catalyst | Substrate | Yield (%) | Selectivity (E:Z) | Reference |

|---|---|---|---|---|

| Cu₂O (5 mol%) | Benzenesulfonylhydrazone | 72 | 95:5 | |

| Cp*Co(CO)I₂ (10%) | 2H-Indazole + furfural | 68 | 85:15 | |

| Piperidine (20%) | Aldol condensation | 65 | 90:10 |

Triethylamine proves critical in neutralizing HCl byproducts during hydrazonoyl halide reactions, while silver additives (e.g., AgSbF₆) stabilize cobalt catalysts against oxidation.

Spectroscopic Characterization and Challenges

NMR Analysis

The ¹H-NMR spectrum of the target compound displays distinctive signals:

Stability Considerations

Furan rings exhibit sensitivity to strong acids and prolonged heating above 120°C, leading to ring-opening byproducts. Storage under nitrogen at −20°C is recommended to prevent oxidative degradation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (7E)-3-(Furan-2-yl)-7-(furan-2-ylmethylidene)-2,3,3a,4,5,6-hexahydroindazole?

- Methodological Answer :

- Step 1 : Use controlled copolymerization or condensation reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions. Solvent selection (e.g., DMF, THF) and temperature gradients (80–120°C) are critical for stabilizing intermediates .

- Step 2 : Employ Design of Experiments (DoE) to optimize reaction parameters. For example, expand ammonia concentration ranges to assess its catalytic role, as narrow ranges may obscure significant effects .

- Step 3 : Monitor reaction progress using HPLC or TLC, and purify via column chromatography with silica gel or reverse-phase C18 matrices .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm and indazole backbone carbons at δ 35–55 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with <5 ppm error .

- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with computational models to validate stereochemistry .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to predict electronic transitions. The furan rings and conjugated indazole system may exhibit π→π* transitions suitable for fluorescence .

- Step 2 : Simulate solvent effects (e.g., polarizable continuum models) to assess solvatochromism. Compare computed λ values with experimental UV-Vis spectra .

- Step 3 : Screen substituent effects (e.g., electron-withdrawing groups on furan) to modulate HOMO-LUMO gaps for tailored emission wavelengths .

Q. What experimental approaches resolve contradictions in spectroscopic data for similar bicyclic compounds?

- Methodological Answer :

- Case Study : Conflicting -NMR signals in hexahydroindazole analogs may arise from dynamic conformational changes. Use variable-temperature NMR (VT-NMR) to identify coalescence temperatures and confirm equilibrium states .

- Validation : Cross-reference with NOESY/ROESY experiments to detect spatial proximities between furan and indazole protons, resolving ambiguities in regiochemistry .

Q. How to design a kinetic study for the compound’s stability under physiological conditions?

- Methodological Answer :

- Protocol :

Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate biological matrices (e.g., 5% albumin).

Incubate the compound at 37°C and sample at intervals (0, 6, 12, 24 h).

Quantify degradation via LC-MS/MS, tracking parent ion decay and metabolite formation (e.g., hydrolyzed furan rings) .

- Data Analysis : Apply first-order kinetics to calculate half-life () and identify degradation pathways (e.g., oxidation, hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.